Cas no 66228-31-7 ((R)-(-)-3,3-Dimethyl-2-butylamine)
(R)-(-)-3,3-Dimethyl-2-butylamine Chemical and Physical Properties
Names and Identifiers
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- (R)-3,3-Dimethyl-2-butylamine
- (R)-2-Amino-3,3-dimethylbutane
- (R)-3,3-Dimethyl-2-aminobutane
- (R)-(-)-3,3-DIMETHYL-2-BUTYLAMINE
- (R)-(?)-3,3-Dimethyl-2-butylamine
- ((2R)-3,3-dimethylbutan-2-yl)amine
- (-)-(R)-2-amino-3,3-dimethylbutane
- (-)-(R)-3,3-dimethyl-2-butylamine
- (R)-(−)-3,3-DiMethyl-2-butylaMine
- (R)-2,2,1-trimethylpropylamine
- 668427_ALDRICH
- AC1NT5Q2
- AG-G-49587
- CTK5C3736
- 2-Butanamine,3,3-dimethyl-, (R)-
- ((1R)-1,2,2-Trimethylpropyl)amine
- (-)-((R)-3,3-Dimethylbutan-2-yl)amine
- (-)-2,2-Dimethyl-3-aminobutane
- (-)-2-Amino-3,3-dimethylbutane
- (2R)-3,3-Dimethyl-2-butanamine
- (R)-(-)-2-Amino-3,3-dimethylbutane
- (R)-1,2,2-Trimethylpropylamine
- (R)-3,3-Dimethyl-2-butanamine
- EN300-84012
- MFCD00671643
- AKOS015841164
- SCHEMBL355242
- 2-(R)-amino-3,3-dimethylbutane
- (R)-(+)-3,3-Dimethyl 2-aminobutane
- AKOS006341645
- Q27447756
- (2R)-3,3-dimethylbutan-2-amine
- DTXSID10415964
- (R)-3,3-dimethylbut-2-ylamine
- DXSUORGKJZADET-RXMQYKEDSA-N
- STR04709
- (R)-(-)-3,3-Dimethyl-2-butylamine, ChiPros(R), produced by BASF, 99%
- 66228-31-7
- F17437
- (R)-3,3-dimethylbutan-2-amine
- (R)-(-)-3,3-Dimethyl-2-butylamine, 97%
- (R)-(-)-3,3-Dimethyl-2-butylamine
-
- MDL: MFCD00671643
- Inchi: 1S/C6H15N/c1-5(7)6(2,3)4/h5H,7H2,1-4H3/t5-/m1/s1
- InChI Key: DXSUORGKJZADET-RXMQYKEDSA-N
- SMILES: N[C@H](C)C(C)(C)C
- BRN: 5237592
Computed Properties
- Exact Mass: 101.12055
- Monoisotopic Mass: 101.120449483g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 1
- Complexity: 51.7
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.4
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Color/Form: Liquid
- Density: 0.762 g/mL at 25 °C
- Melting Point: -4°C
- Boiling Point: 103 °C
- Flash Point: Fahrenheit: 35.6 ° f
Celsius: 2 ° c - Refractive Index: n20/D 1.4132
- PSA: 26.02
- LogP: 2.08000
- Sensitiveness: Air Sensitive
- Solubility: Not determined
(R)-(-)-3,3-Dimethyl-2-butylamine Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H225,H302,H314,H412
- Warning Statement: P210,P273,P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 2733
- WGK Germany:2
- Hazard Category Code: 11-22-34-52/53
- Safety Instruction: 26-36/37/39-45-61
-
Hazardous Material Identification:
- HazardClass:3
- PackingGroup:II
- Risk Phrases:R11;R22;R34
- Safety Term:S16;S26;S36/37/39;S45
- Packing Group:II
- Storage Condition:Store at 4°C,-4At ℃Store…Better
(R)-(-)-3,3-Dimethyl-2-butylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D113400-5g |
(R)-(-)-3,3-Dimethyl-2-butylamine |
66228-31-7 | 97% | 5g |
¥2559.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D113400-1g |
(R)-(-)-3,3-Dimethyl-2-butylamine |
66228-31-7 | 97% | 1g |
¥719.90 | 2023-09-03 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023990-1g |
(R)-(-)-3,3-Dimethyl-2-butylamine |
66228-31-7 | 99% | 1g |
¥760 | 2023-09-08 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023990-25g |
(R)-(-)-3,3-Dimethyl-2-butylamine |
66228-31-7 | 99% | 25g |
¥4014 | 2023-09-08 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023990-5g |
(R)-(-)-3,3-Dimethyl-2-butylamine |
66228-31-7 | 99% | 5g |
¥3072 | 2023-09-08 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R807568-1g |
( |
66228-31-7 | ≥99.0% | 1g |
¥792.00 | 2022-09-28 | |
| TRC | D468268-100mg |
(R)-(-)-3,3-Dimethyl-2-butylamine |
66228-31-7 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | D468268-500mg |
(R)-(-)-3,3-Dimethyl-2-butylamine |
66228-31-7 | 500mg |
$133.00 | 2023-05-18 | ||
| TRC | D468268-1g |
(R)-(-)-3,3-Dimethyl-2-butylamine |
66228-31-7 | 1g |
$ 155.00 | 2022-06-05 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R35300-25g |
(R)-(-)-3,3-Dimethyl-2-butylamine |
66228-31-7 | 25g |
¥4018.0 | 2021-09-08 |
(R)-(-)-3,3-Dimethyl-2-butylamine Suppliers
(R)-(-)-3,3-Dimethyl-2-butylamine Related Literature
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Fangfang Yu,Yun Chen,Hui Jiang,Xuemei Wang Analyst 2020 145 6769
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Deborah A. Smithen,Christopher J. Mathews,Nicholas C. O. Tomkinson Org. Biomol. Chem. 2012 10 3756
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Juan V. Alegre-Requena,Eugenia Marqués-López,Raquel P. Herrera RSC Adv. 2015 5 33450
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4. Circular dichroism of the nitrogen chromophore in the open-chain secondary amine (R)-3,3-dimethyl-2-methylaminobutanePiero Salvadori,Carlo Bertucci,Carlo Rosini,Raffaello Lazzaroni J. Chem. Soc. Chem. Commun. 1977 786
Additional information on (R)-(-)-3,3-Dimethyl-2-butylamine
Chemical Profile of (R)-(-)-3,3-Dimethyl-2-butylamine (CAS No. 66228-31-7)
The compound (R)-(-)-3,3-Dimethyl-2-butylamine, identified by its CAS number 66228-31-7, is a chiral amine with significant applications in the field of pharmaceuticals and chemical synthesis. This molecule, characterized by its specific stereochemistry and structural motifs, has garnered attention due to its utility in the development of novel therapeutic agents and fine chemicals. The precise configuration of the amine group and the substituents on the carbon backbone contribute to its unique chemical properties, making it a valuable building block in synthetic chemistry.
In recent years, the demand for enantiomerically pure amines has surged, driven by advancements in drug discovery and the need for more selective and effective pharmaceuticals. The stereochemical purity of (R)-(-)-3,3-Dimethyl-2-butylamine makes it an attractive candidate for use in the synthesis of chiral drugs that exhibit improved pharmacological profiles. Research has demonstrated that the (R)-configuration of this amine can significantly influence the biological activity of molecules derived from it, often leading to enhanced efficacy and reduced side effects compared to their racemic counterparts.
The structural features of (R)-(-)-3,3-Dimethyl-2-butylamine also make it a versatile intermediate in organic synthesis. The presence of a tertiary amine group and a bulky isopropyl substituent on the second carbon atom imparts steric hindrance, which can be exploited in designing molecules with specific binding affinities. This steric environment is particularly useful in the development of ligands for enzyme inhibition and receptor binding studies. Additionally, the compound's stability under various reaction conditions allows for its incorporation into multi-step synthetic pathways without significant degradation.
Recent studies have highlighted the role of chiral amines like (R)-(-)-3,3-Dimethyl-2-butylamine in the development of novel antibiotics and antiviral agents. The ability to fine-tune the stereochemistry of drug candidates has led to the discovery of compounds with improved metabolic stability and better bioavailability. For instance, derivatives of this amine have been investigated for their potential as protease inhibitors, which are crucial in treating viral infections such as HIV and hepatitis C. The (R)-configuration appears to enhance binding interactions with target enzymes, thereby increasing therapeutic efficacy.
In addition to pharmaceutical applications, (R)-(-)-3,3-Dimethyl-2-butylamine finds utility in agrochemicals and specialty chemicals. Its chiral nature allows for the synthesis of enantiomerically pure intermediates that are used in the production of pesticides and herbicides with improved selectivity and lower environmental impact. Furthermore, researchers have explored its use as a catalyst or co-catalyst in asymmetric reactions, where its stereogenic center facilitates high-yielding transformations without requiring expensive or toxic reagents.
The synthesis of (R)-(-)-3,3-Dimethyl-2-butylamine typically involves chiral resolution or asymmetric synthesis methods to ensure high enantiomeric purity. Advances in catalytic asymmetric transformations have made it possible to produce this compound on an industrial scale with minimal racemization. Techniques such as asymmetric hydrogenation and enzymatic resolution have been particularly effective in achieving high yields of the desired enantiomer. These methods align with green chemistry principles by reducing waste and energy consumption while maintaining high chemical purity.
From a regulatory perspective, compounds like (R)-(-)-3,3-Dimethyl-2-butylamine must comply with stringent quality control standards to ensure safety and efficacy in their intended applications. Manufacturers are required to provide detailed documentation on synthetic pathways, impurity profiles, and stability data to regulatory agencies such as the FDA and EMA. The growing interest in chiral drugs has led to increased scrutiny of manufacturing processes to prevent contamination from racemic impurities.
Looking ahead, future research on (R)-(-)-3,3-Dimethyl-2-butylamine is likely to focus on expanding its applications in drug discovery and material science. Innovations in computational chemistry and artificial intelligence are expected to aid in designing new derivatives with enhanced properties. Additionally, efforts may be directed toward developing more sustainable synthetic routes that minimize environmental impact while maintaining high yields and purity.
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